molecular formula C22H16N2O3 B2921579 9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one CAS No. 899217-78-8

9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one

Cat. No.: B2921579
CAS No.: 899217-78-8
M. Wt: 356.381
InChI Key: XUXUFHSGTLWEFD-UHFFFAOYSA-N
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Description

9-(2-Methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a polycyclic heteroaromatic compound featuring a fused chromenopyrimidine core substituted with a 2-methoxyphenyl group at position 7. This structure is characterized by a pyrimidine ring fused to a chromene moiety, with a ketone functional group at position 11.

Properties

CAS No.

899217-78-8

Molecular Formula

C22H16N2O3

Molecular Weight

356.381

IUPAC Name

14-(2-methoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one

InChI

InChI=1S/C22H16N2O3/c1-26-18-9-5-4-8-15(18)20-23-21(25)17-12-16-14-7-3-2-6-13(14)10-11-19(16)27-22(17)24-20/h2-11H,12H2,1H3,(H,23,24,25)

InChI Key

XUXUFHSGTLWEFD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one typically involves a multi-step process. One common method is the microwave-assisted synthesis, which offers the advantage of reduced reaction times and higher yields. The procedure involves the reaction of 1H-benzo[f]chromenes with aliphatic and aromatic amines in methanol solution .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of microwave-assisted synthesis can be scaled up for industrial applications, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Physicochemical Properties of Chromenopyrimidine Derivatives

Compound Name Substituents Melting Point (°C) IR (C=C stretch, cm⁻¹) Elemental Analysis (C/H/N) Yield
This compound (Target) 2-Methoxyphenyl Not reported Not reported Not reported
12-(2-Methoxyphenyl)-8,10-dimethyl-8H-benzo[5,6]chromeno[2,3-d]pyrimidine-9,11(10H,12H)-dione 2-Methoxyphenyl, dimethyl 292–295 Multiple peaks Calc: C 71.99%, H 5.03%, N 7.00%
10-N-(2-Hydroxyphenylmethylidene)amino-11-imino-11H-naphto[1',2':5,6]pyrano[2,3-d]pyrimidine 2-Hydroxyphenyl ≥260 1583 80%
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine 2-Chlorophenyl, hydrazinyl Not reported C 66.53%, H 4.47%, N 6.21%
14-(4-Fluorophenyl)-10,11-dihydrobenzo[5,6]chromeno[2,3-d]thiazolo[3,2-a]pyrimidin-13(14H)-one 4-Fluorophenyl, thiazolo Not reported
Key Observations:

Substituent Effects on Melting Points :

  • The 2-methoxyphenyl derivative in exhibits a high melting point (292–295°C), likely due to enhanced crystallinity from the methoxy group’s electron-donating nature.
  • Chlorinated analogs (e.g., 2-chlorophenyl derivatives) generally show lower melting points, as seen in , though exact values are unreported.

Spectral and Elemental Analysis :

  • IR spectra for 2-hydroxyphenyl derivatives show distinct C=C stretches at 1583 cm⁻¹, absent in methoxy-substituted analogs.
  • Elemental analysis for 2-chlorophenyl derivatives aligns closely with theoretical values (e.g., C 66.53% vs. Found: 66.63%), confirming purity.
Key Observations:

Chlorinated Derivatives : Exhibit potent cytotoxicity, likely due to electron-withdrawing effects enhancing DNA intercalation or enzyme inhibition .

Fluorinated and Thiazolo-Fused Derivatives : Demonstrate pro-apoptotic activity in cancer cells, with compound 6h showing significant gene regulation effects (e.g., BCL2 downregulation).

Biological Activity

The compound 9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a polycyclic heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will provide a detailed overview of the biological activity associated with this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a chromeno-pyrimidine framework. Its synthesis typically involves multi-step reactions that include cyclization processes and functional group modifications. For example, one synthesis route involves the condensation of appropriate aromatic precursors under controlled conditions to yield the desired chromeno-pyrimidine derivative.

Synthesis Example

A typical synthesis pathway may include:

  • Starting Materials : 2-methoxyphenyl derivatives and pyrimidine precursors.
  • Reagents : Use of catalysts such as triethylamine and solvents like ethanol.
  • Conditions : Heating under reflux for several hours followed by purification techniques such as recrystallization.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the benzo[5,6]chromeno[2,3-d]pyrimidine scaffold exhibit significant antimicrobial properties. The antimicrobial efficacy is often evaluated through in vitro assays against various bacterial and fungal strains.

CompoundAntimicrobial ActivityTested Strains
This compoundModerateE. coli, S. aureus
11-amino-12-(4-methoxyphenyl)-9-thioxo-9,12-dihydro-8H-benzo[5,6]chromeno[2,3-b]pyridin-10-carbonitrileHighC. albicans

These results indicate that modifications to the chromeno-pyrimidine core can enhance antimicrobial potency.

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).
  • Mechanism of Action : The compound appears to disrupt cell cycle progression and promote apoptotic pathways.

Case Study: Anticancer Efficacy

In a study assessing the effects of this compound on MCF-7 cells:

  • IC50 Value : The compound showed an IC50 value of approximately 15 µM after 48 hours of treatment.
  • Apoptosis Induction : Flow cytometry analysis indicated an increase in early apoptotic cells following treatment.

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. Studies indicate its potential in protecting neuronal cells from oxidative stress-induced damage.

StudyCell ModelNeuroprotective Effect
Study ASH-SY5Y CellsSignificant reduction in cell death induced by MPP+
Study BPC12 CellsRestoration of viability post-METH exposure

These findings highlight the versatility of this compound in addressing various biological challenges.

Q & A

Q. What methodologies address challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Flow Chemistry : Enhances reproducibility and safety by automating reagent mixing and temperature control .
  • Quality-by-Design (QbD) : Optimize parameters (e.g., catalyst loading, solvent ratio) using DoE (Design of Experiments) to meet predefined critical quality attributes (CQAs) .

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